![molecular formula C11H14N2O B1285607 N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide CAS No. 918810-70-5](/img/structure/B1285607.png)
N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various cyclopropanecarboxamide derivatives has been explored in the context of developing compounds with biological activity. For instance, a series of carboxamide derivatives related to cis-permethrin were synthesized to evaluate their larvicidal properties against mosquito larvae. These derivatives included N-(substituted)phenyl and N-(substituted)phenylalkyl groups, which were obtained from the acid chloride of permethrin acid and various arylamines. Characterization was performed using 13C NMR spectroscopy and mass spectrometry, revealing the influence of electron-donating and electron-withdrawing substituents on the phenyl ring . Another study focused on the design and enantioselective synthesis of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides as NMDA receptor antagonists. The synthesis involved the reaction of (R)-epichlorohydrin with phenylacetonitrile, followed by nucleophilic addition reactions and hydride reduction to achieve high enantioselectivity .
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamide derivatives has been a subject of interest due to their potential biological activities. One study reported the synthesis and crystal structure determination of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which exhibited significant inhibitory activity against some cancer cell lines. The crystal structure was determined, providing insights into the molecular conformation that may contribute to its antiproliferative activity . Similarly, the crystal structure of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide was elucidated, revealing its monoclinic system and space group, which could be relevant for understanding its reactivity and interactions .
Chemical Reactions Analysis
The reactivity of cyclopropanecarboxamide derivatives has been investigated through various chemical reactions. The synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives was achieved using the "diazo-addition" method, starting from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors. This method allowed for the preparation of (E)- and (Z)-2-substituted analogues with high diastereospecificity. The compounds were tested for their affinity for glutamate receptors, with some showing displacement of [3H]-glycine binding, indicating potential for further pharmacological exploration .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropanecarboxamide derivatives are closely related to their molecular structure and synthesis. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives involved elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . These properties are crucial for understanding the stability and reactivity of these compounds, which can influence their biological activity and potential applications.
Wissenschaftliche Forschungsanwendungen
Potential Antidepressant Properties
N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide and its derivatives have been explored for their potential as antidepressants. In a study by Bonnaud et al. (1987), derivatives of this compound were synthesized and evaluated for antidepressant activity. Several derivatives showed more activity than established antidepressants like imipramine and desipramine, with one specific compound, midalcipran, advancing to phase III clinical evaluation due to its promising activity and potential lack of side effects (Bonnaud et al., 1987).
NMDA Receptor Antagonism
Another significant application of this compound is its role as an NMDA receptor antagonist. Shuto et al. (1995) found that derivatives like milnacipran and its N-methyl and N,N-dimethyl derivatives showed binding affinity for NMDA receptors and protected mice from NMDA-induced lethality. This study highlighted these compounds as a novel prototype for designing potent NMDA receptor antagonists (Shuto et al., 1995).
Synthesis and Conformational Analysis
The conformational analysis of cyclopropane analogues of phenylalanine, which include derivatives of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, has been a subject of study to understand their intrinsic conformational preferences. Casanovas et al. (2003) conducted a theoretical analysis of these analogues, providing insights into their structural properties (Casanovas et al., 2003).
Biological Activity in Agriculture
In agricultural research, derivatives of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide have been synthesized and evaluated for their larvicidal properties against mosquito larvae. Taylor et al. (1998) synthesized and tested various derivatives, with some showing potential as less potent alternatives to established pesticides like permethrin (Taylor et al., 1998).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-8-2-1-3-10(6-8)13-11(14)9-4-5-9/h1-3,6,9H,4-5,7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRHHFULEHNVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585380 | |
| Record name | N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide | |
CAS RN |
918810-70-5 | |
| Record name | N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918810-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







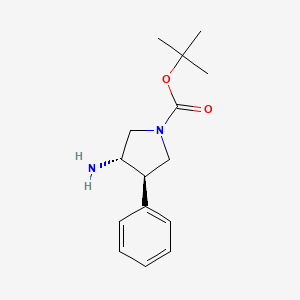
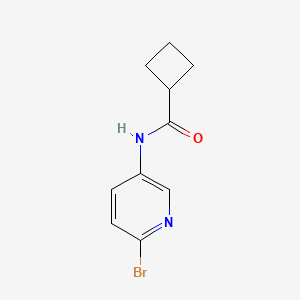
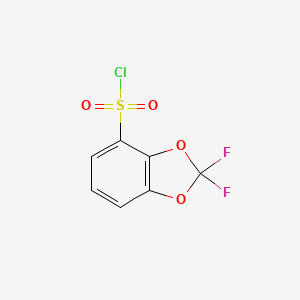

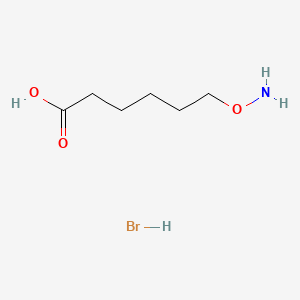
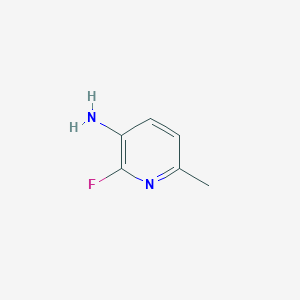


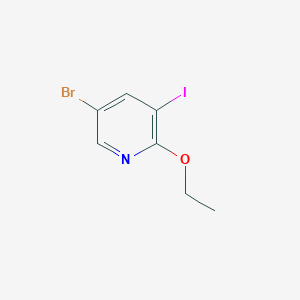
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone](/img/structure/B1285554.png)